molecular formula C24H24N4O2 B10876090 {3-[5-(Furan-2-YL)-4-imino-5H-12-oxa-1,3-diazatetraphen-3-YL]propyl}dimethylamine

{3-[5-(Furan-2-YL)-4-imino-5H-12-oxa-1,3-diazatetraphen-3-YL]propyl}dimethylamine

Katalognummer: B10876090
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: XKRPATCITJLXKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[7-(2-FURYL)-8-IMINO-7H-BENZO[7,8]CHROMENO[2,3-D]PYRIMIDIN-9(8H)-YL]PROPYL}-N,N-DIMETHYLAMINE is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzochromeno moiety, and a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[7-(2-FURYL)-8-IMINO-7H-BENZO[7,8]CHROMENO[2,3-D]PYRIMIDIN-9(8H)-YL]PROPYL}-N,N-DIMETHYLAMINE typically involves multi-step organic reactions The process begins with the preparation of the furan ring, followed by the construction of the benzochromeno and pyrimidine rings

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N-{3-[7-(2-FURYL)-8-IMINO-7H-BENZO[7,8]CHROMENO[2,3-D]PYRIMIDIN-9(8H)-YL]PROPYL}-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the furan and pyrimidine rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-{3-[7-(2-FURYL)-8-IMINO-7H-BENZO[7,8]CHROMENO[2,3-D]PYRIMIDIN-9(8H)-YL]PROPYL}-N,N-DIMETHYLAMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-{3-[7-(2-FURYL)-8-IMINO-7H-BENZO[7,8]CHROMENO[2,3-D]PYRIMIDIN-9(8H)-YL]PROPYL}-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzochromeno derivatives and pyrimidine-based molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

N-{3-[7-(2-FURYL)-8-IMINO-7H-BENZO[7,8]CHROMENO[2,3-D]PYRIMIDIN-9(8H)-YL]PROPYL}-N,N-DIMETHYLAMINE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C24H24N4O2

Molekulargewicht

400.5 g/mol

IUPAC-Name

3-[11-(furan-2-yl)-13-imino-18-oxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),15-heptaen-14-yl]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C24H24N4O2/c1-27(2)12-6-13-28-15-26-24-21(23(28)25)20(19-9-5-14-29-19)18-11-10-16-7-3-4-8-17(16)22(18)30-24/h3-5,7-11,14-15,20,25H,6,12-13H2,1-2H3

InChI-Schlüssel

XKRPATCITJLXKG-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCN1C=NC2=C(C1=N)C(C3=C(O2)C4=CC=CC=C4C=C3)C5=CC=CO5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.